2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Description
The compound 2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs to the benzo[de]isoquinoline-1,3-dione family, characterized by a planar aromatic core fused with a diketone moiety. This compound features a piperidinylmethyl side chain at the 2-position, substituted with a 4-methylphenylsulfonyl group. Such structural modifications are critical for modulating physicochemical properties and biological activity, particularly in anticancer applications .
Below, we compare it with key derivatives reported in the literature.
Properties
IUPAC Name |
2-[[1-(4-methylphenyl)sulfonylpiperidin-4-yl]methyl]benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c1-17-8-10-20(11-9-17)32(30,31)26-14-12-18(13-15-26)16-27-24(28)21-6-2-4-19-5-3-7-22(23(19)21)25(27)29/h2-11,18H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKEDMQDSYPPBBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)CN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione , with the CAS number 326907-73-7 , is a synthetic derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its pharmacological properties, including antibacterial, enzyme inhibition, and anticancer activities.
Chemical Structure and Properties
- Molecular Formula : C25H24N2O4S
- Molar Mass : 448.53 g/mol
The structural characteristics of this compound suggest a complex interaction profile due to the presence of both piperidine and sulfonamide moieties, which are known for various biological activities.
Antibacterial Activity
Research indicates that compounds containing piperidine and sulfonamide functionalities exhibit significant antibacterial properties. For instance, studies have shown that related piperidine derivatives demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
| Compound C | Staphylococcus aureus | Weak |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for related compounds have been reported in the range of 0.63 to 6.28 µM, indicating strong inhibitory effects .
Table 2: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound D | AChE | 0.63 |
| Compound E | Urease | 2.14 |
Anticancer Activity
The benzo[de]isoquinoline core has been linked to anticancer properties in various studies. Compounds with similar structures have demonstrated efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The presence of the sulfonamide group may enhance these effects through mechanisms such as increased solubility and improved bioavailability.
Case Studies
In a recent study, a series of synthesized compounds based on the benzo[de]isoquinoline structure were evaluated for their biological activity. Among these, several derivatives exhibited promising results in both antibacterial and anticancer assays, leading researchers to propose further in vivo studies to confirm their therapeutic potential .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The benzo[de]isoquinoline-1,3-dione scaffold allows for diverse substitutions. Key analogs include:
2-[[1-[4-(4-Morpholinylsulfonyl)benzoyl]-4-piperidinyl]methyl]-1H-benz[de]isoquinoline-1,3(2H)-dione
- Substituent: Morpholinosulfonyl group.
- Molecular Formula : C₂₉H₂₉N₃O₆S.
- Molecular Weight : 547.626 g/mol.
- Key Differences: The morpholino group introduces a bulkier, hydrophilic substituent compared to the 4-methylphenylsulfonyl group. This enhances water solubility but may reduce membrane permeability. Physical properties include a density of 1.4 g/cm³ and a boiling point of 772.2°C .
2-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Substituent : 4-Chlorophenylsulfonyl and piperazinyl group.
- Molecular Formula : C₂₄H₂₂ClN₃O₄S.
- Molecular Weight : 483.97 g/mol.
- Key Differences: The piperazine ring (vs. Industrial-grade synthesis of this compound is well-documented .
5-Amino-2-(2-dimethylaminoethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (NSC 308847)
- Substituent: Dimethylaminoethyl side chain.
- Molecular Formula : C₁₅H₁₇N₃O₂.
- Molecular Weight : 283.32 g/mol.
- Key Differences: The dimethylaminoethyl group enhances basicity and solubility. This compound demonstrated significant antitumor activity against P388 and L1210 leukemia models, underscoring the importance of side-chain flexibility and charge distribution .
Table 1: Comparative Analysis of Benzo[de]isoquinoline-1,3-dione Derivatives
*Estimated based on structural formula.
Impact of Substituents on Activity
- Morpholinosulfonyl: Increases hydrophilicity, favoring aqueous solubility but possibly reducing blood-brain barrier penetration.
- Piperazinyl: Offers a basic nitrogen for salt formation, enhancing bioavailability .
Preparation Methods
Reaction Optimization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.52–7.45 (m, aromatic H), 4.25 (s, CH₂), 3.10 (t, piperidine H), 2.45 (s, CH₃).
-
MS (ESI+) : m/z 367.4 [M+H]⁺, consistent with molecular formula C₁₉H₁₃NO₅S.
Data Tables
Table 1: Physical Properties of 2-({1-[(4-Methylphenyl)Sulfonyl]-4-Piperidinyl}Methyl)-1H-Benzo[de]Isoquinoline-1,3(2H)-Dione
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Synthesis | 1,8-Naphthalic anhydride, NH₃, 120°C | 68% |
| Alkylation | Chloromethyl derivative, piperidine, K₂CO₃, DMF | 72% |
| Sulfonylation | 4-MeC₆H₄SO₂Cl, Et₃N, DCM | 89% |
Q & A
Q. Table 1. Key Analytical Parameters for Characterization
| Technique | Parameters | Example Data from Evidence |
|---|---|---|
| 1H-NMR | Chemical shifts (δ, ppm) | 7.2–8.1 (aromatic protons) |
| HPLC-UV | Retention time, % purity | 11.559 min, 99% |
| Elemental Analysis | % C, H, N | C: 67.15%, H: 5.02% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
